molecular formula C10H10N2O2 B140598 N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide CAS No. 153864-00-7

N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide

Cat. No. B140598
M. Wt: 190.2 g/mol
InChI Key: AGBJSNVDWMLIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide, also known as FPA-124, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 and has since been the subject of extensive scientific research. In

Scientific Research Applications

N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Mechanism Of Action

The exact mechanism of action of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. By inhibiting PDE4, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide may help reduce inflammation and protect neurons from damage.

Biochemical And Physiological Effects

Studies have shown that N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide has anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage. Additionally, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the progression of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one limitation of using N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide. One potential direction is the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide and its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Finally, the development of new synthesis methods and modifications of the compound may lead to improved solubility and bioavailability, allowing for more effective use in lab experiments and potential clinical applications.
Conclusion
N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide is a small molecule that has been studied for its potential therapeutic applications in various diseases. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of new therapies for neurodegenerative diseases. While further research is needed to fully understand its mechanism of action and potential applications, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide represents a promising avenue for scientific research.

Synthesis Methods

The synthesis of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. This is then reacted with 2-aminomethylpyridine to produce the final product, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.

properties

CAS RN

153864-00-7

Product Name

N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-9-4-8-5-11-3-2-10(8)14-9/h2-5H,6H2,1H3,(H,12,13)

InChI Key

AGBJSNVDWMLIHY-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC2=C(O1)C=CN=C2

Canonical SMILES

CC(=O)NCC1=CC2=C(O1)C=CN=C2

synonyms

Acetamide, N-(furo[3,2-c]pyridin-2-ylmethyl)-

Origin of Product

United States

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